molecular formula C21H20ClN3O4 B3998464 N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide

N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide

Cat. No.: B3998464
M. Wt: 413.9 g/mol
InChI Key: UUDZWKWHQOPGHX-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-2-3-10-18(26)24-19(13-7-4-5-9-16(13)22)15-12-17(25(28)29)14-8-6-11-23-20(14)21(15)27/h4-9,11-12,19,27H,2-3,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZWKWHQOPGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=CC=C1Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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